N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Description
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C22H21N3O2/c26-21(23-13-12-17-14-24-19-9-5-4-8-18(17)19)10-11-22-25-15-20(27-22)16-6-2-1-3-7-16/h1-9,14-15,24H,10-13H2,(H,23,26) |
InChI Key |
SQFDMXJGJSGQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Cyclodehydration
This classical method involves the cyclodehydration of α-acylaminoketones. For 5-phenyl-1,3-oxazole, benzoyl chloride reacts with α-aminoketones under acidic conditions:
Typical Conditions :
Huisgen Cyclization
An alternative employs Huisgen cyclization of nitriles and α-hydroxyketones, offering better regioselectivity for 5-aryl substitution:
Optimized Parameters :
Propanamide Chain Assembly
The propanamide linker is constructed via amide bond formation between 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid and 2-(1H-indol-3-yl)ethylamine.
Activated Ester Method
The carboxylic acid is first converted to an activated ester (e.g., N-hydroxysuccinimide ester) for efficient coupling:
Reaction Details :
| Parameter | Value |
|---|---|
| Coupling Agent | EDC·HCl (1.5 eq) |
| Activator | NHS (1.2 eq) |
| Solvent | DCM/THF (1:1) |
| Reaction Time | 12–16 hours, RT |
| Yield | 70–80% |
Direct Carbodiimide-Mediated Coupling
Using HATU or DCC as coupling agents improves efficiency in polar aprotic solvents:
Optimized Protocol :
-
Coupling Agent : HATU (1.1 eq)
-
Base : DIPEA (3 eq)
-
Solvent : DMF
-
Temperature : 0°C to RT, 2 hours
Indole Moiety Functionalization
The 2-(1H-indol-3-yl)ethylamine precursor is synthesized via:
Fischer Indole Synthesis
Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions:
Key Steps :
Buchwald-Hartwig Amination
Palladium-catalyzed coupling for direct introduction of the ethylamine group:
Conditions :
-
Catalyst : Pd(OAc) (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Solvent : Toluene, 100°C, 12 hours
-
Deprotection : TFA/DCM (1:1), 1 hour
Integrated Synthetic Routes
Combining the above steps, two principal routes emerge:
Stepwise Assembly
Convergent Approach
Parallel synthesis of oxazole and indole components, followed by final coupling:
-
Oxazole-Propanamide Intermediate : 3-(5-Phenyloxazol-2-yl)propanoic acid (85% yield).
-
Indole-Ethylamine : 2-(1H-Indol-3-yl)ethylamine (70% yield).
-
Final Coupling : HATU-mediated amidation (90% yield).
Total Yield : 53–58%
Comparative Analysis of Methods
Purification and Characterization
-
Purification : Column chromatography (SiO, ethyl acetate/hexane) or recrystallization (ethanol/water).
-
Characterization :
Scale-Up Considerations
-
Solvent Choice : Replace DMF with MeTHF for greener chemistry.
-
Catalyst Recycling : Pd catalysts in Buchwald-Hartwig amination can be recovered via filtration.
-
Process Optimization : Continuous flow reactors improve oxazole cyclization efficiency.
Challenges and Solutions
-
Indole NH Reactivity : Protect with Boc group during amidation to prevent side reactions.
-
Oxazole Hydrolysis : Avoid aqueous workup at high pH; use anhydrous conditions.
-
Low Coupling Efficiency : Switch to DIC/Oxyma Pure® system for higher yields.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The phenyl ring on the oxazole can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide bond.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer activities. For instance, derivatives of indole have been found to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific application of N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide in cancer treatment is under investigation, with preliminary findings suggesting potential efficacy against certain types of tumors.
2. Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Compounds containing both indole and oxazole rings have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis or inflammatory bowel disease.
3. Neuroprotective Activities
Indole derivatives are known for their neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study published in 2020, researchers evaluated the anticancer properties of various indole derivatives, including this compound. The compound was tested against breast cancer cell lines (MCF7), showing significant inhibition of cell growth compared to control groups. The underlying mechanism was attributed to the induction of apoptosis mediated by caspase activation.
Case Study 2: Anti-inflammatory Mechanism
A 2021 study focused on the anti-inflammatory effects of indole-based compounds. The researchers demonstrated that this compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors in the body, while the oxazole ring can enhance the compound’s stability and binding affinity. The compound may modulate signaling pathways by binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Features
The target compound shares a common architecture with other tryptamine-NSAID hybrids, differing primarily in the aromatic substituent linked to the propanamide chain. Key analogs include:
Key Observations :
Key Observations :
- Yields vary significantly with substituent bulkiness. Trifluoromethyl groups reduce efficiency (17% yield in ), while simpler naphthalene or carbazole derivatives achieve higher yields (~70%) .
- The target compound’s oxazole group may require additional steps for oxazole ring formation, increasing synthesis complexity .
Pharmacological Implications
While bioactivity data for the target compound are absent, insights can be drawn from analogs:
- Anti-inflammatory Potential: Naproxen-tryptamide () retains COX-1/COX-2 inhibition, suggesting the target compound’s oxazole group may similarly modulate prostaglandin synthesis. Carprofen-tryptamide () shows weak inhibition of prostaglandin E2/F2α, highlighting the role of chloro-substituted carbazole in anti-inflammatory activity.
- Neuroactive Properties :
- Tryptamine’s serotonin-like structure may confer neuroprotective or psychoactive effects, as seen in indole derivatives modulating sleep and cognition .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, with a focus on its antiproliferative effects and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves multi-step processes that incorporate indole and oxazole moieties. Recent studies have highlighted various synthetic routes that allow for the efficient production of this compound while maintaining high yields and purity levels. For instance, one method involves the reaction of indole derivatives with oxazole precursors under controlled conditions to achieve the desired product with minimal by-products .
Antiproliferative Effects
Several studies have investigated the antiproliferative activity of this compound against various cancer cell lines. In vitro evaluations have shown that the compound exhibits significant cytotoxicity against human cancer cell lines such as Colo320 (colon cancer) and Calu-3 (lung cancer), with low micromolar IC50 values indicating strong antiproliferative properties .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colo320 | 0.5 | Induction of apoptosis via caspase activation |
| Calu-3 | 0.7 | Inhibition of cell cycle progression |
The mechanisms underlying the biological activity of this compound appear to involve several pathways:
- Caspase Activation : The compound has been shown to induce the expression of effector caspases (caspases 3 and 7), which are crucial for the execution phase of apoptosis in cells .
- Cell Cycle Arrest : Studies suggest that this compound may cause cell cycle arrest in cancer cells, thereby inhibiting their proliferation and promoting apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity. It has been reported to have a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for further development as an antibacterial agent .
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 |
| Escherichia coli | >100 |
| Candida albicans | 7.80 |
Case Study 1: Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that treatment with N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyloxazol-2-y)propanamide resulted in significant reductions in cell viability. The study highlighted that the compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways involved in cancer progression.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The results confirmed its effectiveness against MRSA while showing limited efficacy against Gram-negative bacteria such as E. coli. This suggests potential applications in treating resistant bacterial infections.
Q & A
Q. What are the key steps in synthesizing N-[2-(1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, including:
- Indole core functionalization : Alkylation at the 3-position of the indole moiety using ethylamine derivatives under controlled basic conditions (e.g., NaH in DMF) to introduce the ethyl linker .
- Oxazole ring formation : Cyclization via Hantzsch synthesis using phenyl-substituted precursors, requiring precise temperature control (35–80°C) and solvent selection (e.g., DMF or pyridine) .
- Amide coupling : Final step using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indole-ethylamine and oxazolyl-propanamide moieties .
Optimization strategies : Adjusting stoichiometry of reagents, using microwave-assisted synthesis to reduce reaction times, and employing high-purity solvents to minimize side reactions. Yields can vary from 17% to 95% depending on substituent bulkiness and reaction scale .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming regiochemistry. Key signals include indole NH (~10–12 ppm), oxazole protons (7.5–8.5 ppm), and amide carbonyl carbons (~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 358.1749 for related indole-oxazolamides) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Use silica gel with mobile phases like petroleum ether:ethyl acetate (9:1) to monitor reaction progress .
Q. What are the stability profiles of this compound under varying pH and solvent conditions?
- Acidic/alkaline conditions : The oxazole ring is prone to hydrolysis at extreme pH (<2 or >10), while the indole moiety may degrade under prolonged acidic exposure .
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability in DMSO stock solutions is maintained for ≤1 week at –20°C .
- Light sensitivity : Store in amber vials to prevent photodegradation of the indole ring .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., formyl-peptide receptors). Key residues (e.g., FPR2 Arg205) may form hydrogen bonds with the amide carbonyl .
- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns simulations) to evaluate conformational flexibility of the oxazole-phenyl group .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity data from analogs .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability tests to confirm target specificity .
- Metabolic stability testing : Use liver microsomes to identify metabolites that may interfere with activity measurements .
- Batch-to-batch reproducibility : Ensure synthetic protocols include HPLC purity checks (>95%) and control for residual solvents (e.g., DMF) that may affect bioassays .
Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact pharmacological properties?
- Halogenation (e.g., Cl, F) : Enhances metabolic stability and lipophilicity (logP ↑), improving blood-brain barrier penetration in CNS-targeted studies .
- Methoxy groups : Increase solubility but may reduce receptor binding affinity due to steric hindrance (e.g., 4-methoxyphenyl analogs showed 34% yield vs. 73% for unsubstituted phenyl) .
- Trifluoromethyl groups : Improve target selectivity (e.g., CYP51 inhibition in Trypanosoma cruzi) but complicate synthesis (lower yields: 17% for CF3-substituted analogs) .
Q. What experimental approaches validate enantiomer-specific activity in chiral analogs?
- Chiral chromatography : Use columns like Chiralpak IG-3 to separate enantiomers. For example, (S)-enantiomers of indole-propanamides showed 2-fold higher FPR2 agonist activity than (R)-forms .
- Circular Dichroism (CD) : Confirm absolute configuration post-separation .
- In vivo pharmacokinetics : Compare bioavailability and clearance rates between enantiomers using radiolabeled compounds .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s mechanism of action?
- Target deconvolution : Employ chemoproteomics (e.g., affinity-based pull-down assays) to identify off-target interactions .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling cascades affected by the compound (e.g., MAPK vs. PI3K pathways) .
- Species-specific effects : Replicate studies in multiple cell lines (e.g., human vs. murine macrophages) to confirm conserved mechanisms .
Q. Why do synthetic yields vary widely across literature reports?
- Scale-dependent inefficiencies : Micromole-scale reactions often report higher yields (e.g., 95%) than gram-scale syntheses due to heat/mass transfer limitations .
- Impurity cascades : Trace moisture in solvents can hydrolyze intermediates; use molecular sieves or anhydrous conditions to mitigate .
Comparative Studies
Q. How does this compound compare to structurally similar indole-oxazolamide derivatives in terms of efficacy?
- Potency : Derivatives with bulkier substituents (e.g., 4-trifluoromethylphenyl) show improved IC50 values (e.g., 0.8 µM vs. 3.2 µM for parent compound) but reduced solubility .
- Selectivity : Analogous compounds lacking the oxazole ring exhibit 10-fold lower activity against serotonin receptors, highlighting the oxazole’s role in target engagement .
Q. What lessons can be drawn from failed preclinical studies of related compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
